molecular formula C32H36N2O2 B11028819 Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]

Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]

Cat. No.: B11028819
M. Wt: 480.6 g/mol
InChI Key: DZWDSKKDYOZQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. It is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two benzyl groups attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE typically involves multiple steps. One common method starts with the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to form 4-benzylpiperidine . The final step involves the acylation of 4-benzylpiperidine with 3-(4-benzylpiperidine-1-carbonyl)benzoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for catalytic hydrogenation and specialized equipment for handling and purifying the final product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE involves its interaction with monoamine oxidase enzymes. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in neurological conditions. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to increased levels of monoamines in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares a similar piperidine core but lacks the additional benzoyl groups.

    Benzylpiperazine: Another piperidine derivative with different pharmacological properties.

    Tetrahydroisoquinoline: Structurally related but with distinct biological activities.

Uniqueness

4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE is unique due to its dual benzyl groups and its specific interaction with monoamine oxidase enzymes. This structural uniqueness contributes to its high selectivity and efficacy in releasing dopamine and norepinephrine, making it a valuable compound in both research and potential therapeutic applications .

Properties

Molecular Formula

C32H36N2O2

Molecular Weight

480.6 g/mol

IUPAC Name

[3-(4-benzylpiperidine-1-carbonyl)phenyl]-(4-benzylpiperidin-1-yl)methanone

InChI

InChI=1S/C32H36N2O2/c35-31(33-18-14-27(15-19-33)22-25-8-3-1-4-9-25)29-12-7-13-30(24-29)32(36)34-20-16-28(17-21-34)23-26-10-5-2-6-11-26/h1-13,24,27-28H,14-23H2

InChI Key

DZWDSKKDYOZQRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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